molecular formula C18H18FN5O3S B2468591 6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251682-22-0

6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2468591
CAS No.: 1251682-22-0
M. Wt: 403.43
InChI Key: FDSZKVLEKQHBJP-UHFFFAOYSA-N
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Description

6-Ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a novel synthetic compound designed for biochemical research. Its structure incorporates a fused thiazolopyrimidinedione core, a motif present in various pharmacologically active scaffolds . The molecule is further functionalized with an N-ethyl group and a 4-(4-fluorophenyl)piperazine-1-carbonyl moiety. Hybrid heterocyclic structures like this are of significant interest in medicinal chemistry and drug discovery due to their potential as precise pharmacophores capable of specific interactions with biological targets . The presence of the 4-fluorophenylpiperazine group is a common feature in ligands targeting central nervous system receptors, suggesting potential research applications in neurobiology . Similarly, the thiazole and pyrimidinedione rings are privileged structures found in compounds studied for a range of biological activities, including enzyme inhibition . This compound is provided as a high-purity material to support early-stage investigative research, including target identification, mechanism of action studies, and structure-activity relationship (SAR) exploration. It is intended for use by qualified research professionals in a controlled laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3S/c1-2-24-16(25)14-13(20-18(24)27)15(28-21-14)17(26)23-9-7-22(8-10-23)12-5-3-11(19)4-6-12/h3-6H,2,7-10H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSZKVLEKQHBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is unique due to its specific structural features that confer high selectivity and potency as a CDK2 inhibitor. This specificity makes it a promising candidate for targeted cancer therapy .

Biological Activity

The compound 6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a novel synthetic entity that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, particularly its effects on various biological targets and its therapeutic implications.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Thiazolo[4,3-d]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
  • Piperazine moiety : The presence of a piperazine ring often enhances the pharmacological profile of compounds by improving solubility and binding affinity.
  • Fluorophenyl group : The incorporation of a fluorine atom can significantly affect the compound's lipophilicity and biological activity.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-thiazolo[4,3-d]pyrimidine-5,7-dioneCaco-227.2
Similar thiazole derivativeA54931.9

These compounds demonstrated mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria:

PathogenMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)1
Vancomycin-resistant Enterococcus faecium16

The structure–activity relationship (SAR) studies suggest that modifications in the piperazine ring can enhance antimicrobial efficacy.

PARP Inhibition

The compound has been identified as a potential PARP inhibitor , which is significant in cancer therapy. PARP inhibitors are used to target cancers with specific genetic mutations (e.g., BRCA1/2). The compound's ability to inhibit PARP could lead to enhanced efficacy in treating certain types of tumors:

  • In vitro studies have shown that it effectively reduces PARP activity in cancer cell lines with BRCA mutations.

Case Studies and Research Findings

  • Anticancer Mechanism : A study demonstrated that the compound significantly decreased cell viability in Caco-2 cells compared to untreated controls (39.8% viability) . This suggests a strong anticancer potential that warrants further exploration.
  • Antimicrobial Efficacy : Another research highlighted the compound's broad-spectrum antimicrobial activity against drug-resistant strains. It was found to be comparable to daptomycin and showed enhanced activity against resistant pathogens .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can researchers optimize reaction yields?

The synthesis typically involves multi-step protocols, such as:

  • Step 1 : Condensation of intermediates (e.g., 4-alkoxyacetophenone derivatives) with hydrazines under reflux in ethanol/acetic acid .
  • Step 2 : Vilsmeier-Haack-Arnold formylation to generate pyrazole-carbaldehyde intermediates .
  • Step 3 : Coupling with barbituric acid or thiobarbituric acid in ethanol/water . Optimization : Vary catalysts (e.g., APTS), solvents (methanol/ethanol), and reaction times. For example, using ethanol at 78°C improved yields to 87% in analogous syntheses .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

Essential techniques include:

MethodApplicationExample Parameters
1H/13C NMR Confirm ethyl, fluorophenyl, and piperazine moietiesDMSO-d6 solvent, 400–600 MHz
IR Spectroscopy Identify carbonyl (C=O) and amide (N–H) stretches1650–1750 cm⁻¹ for carbonyl
HPLC-MS Assess purity and molecular ion peaksC18 column, acetonitrile/water gradient

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Test carbonic anhydrase or kinase inhibition via spectrophotometric methods .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational binding predictions and experimental bioactivity data?

  • Structural Revisions : Re-examine docking parameters (e.g., protonation states of piperazine nitrogen) using molecular dynamics simulations .
  • Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics for target proteins .
  • Meta-Analysis : Compare with structurally similar compounds (e.g., mubritinib’s oxazole derivatives) to identify critical substituents .

Q. What strategies improve bioavailability in preclinical models?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes for in vivo delivery .
  • Metabolic Stability : Evaluate CYP450 metabolism using liver microsomes and adjust substituents (e.g., fluorophenyl to trifluoromethyl) .

Q. How to design experiments to elucidate the mechanism of action?

  • Target Identification : Employ affinity chromatography with biotinylated derivatives .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map signaling disruptions .
  • Structural Studies : Co-crystallize with target proteins (e.g., kinases) using X-ray crystallography .

Q. How can scaffold modifications enhance selectivity for a target enzyme?

  • Piperazine Substitutions : Replace 4-fluorophenyl with bulkier groups (e.g., 3,5-dichlorophenyl) to reduce off-target effects .
  • Thiazolo-Pyrimidine Core : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties .
  • SAR Studies : Compare analogs with systematic variations (e.g., ethyl vs. cyclopropyl groups) .

Data Contradiction Analysis

Q. How to address conflicting results in cytotoxicity assays across cell lines?

  • Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability .
  • Resistance Mechanisms : Test for ATP-binding cassette (ABC) transporter overexpression via qPCR .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in resistant lines .

Q. Why does the compound show poor correlation between in vitro and in vivo efficacy?

  • Pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models .
  • Protein Binding : Assess binding to serum albumin using equilibrium dialysis .
  • Dose Optimization : Conduct MTD (Maximum Tolerated Dose) studies to refine dosing regimens .

Methodological Tables

Table 1 : Key Reaction Conditions for Piperazine Derivative Synthesis

StepReagents/ConditionsYield Optimization TipsReference
11-(4-Fluorobenzyl)piperazine, DCM, DIPEAUse anhydrous DCM to avoid hydrolysis
2Benzoyl chloride, room temperatureAdd reagents dropwise to control exotherms

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceRemoval Method
Unreacted hydrazineStep 1 condensationWash with cold ethanol
Byproduct isomersRing-closure stepColumn chromatography (SiO₂)

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